4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine
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Overview
Description
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Scientific Research Applications
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyridine and pyrimidine precursors. One common method involves the reaction of 3-acetylpyridine with hydrazine hydrate under reflux conditions to form the hydrazone intermediate. This intermediate is then cyclized with a suitable diketone, such as acetylacetone, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyridine and pyrimidine rings can interact with aromatic residues in the active site of enzymes, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine
- 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine
- 4-Hydrazinylidene-5,6-dimethyl-2-(quinolin-3-yl)-1,4-dihydropyrimidine
Uniqueness
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine is unique due to the specific positioning of the pyridine ring, which can influence its binding interactions and reactivity. The presence of both hydrazine and pyridine moieties allows for diverse chemical modifications and potential biological activities.
Properties
IUPAC Name |
(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-4-3-5-13-6-9/h3-6H,12H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLMRBCRJEOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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